molecular formula C22H18F3NO7 B3016478 ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 579440-90-7

ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B3016478
CAS No.: 579440-90-7
M. Wt: 465.381
InChI Key: CMFOQFXBEZKXJN-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate (CAS 579440-90-7) is a synthetic chromone derivative with a molecular formula of C22H18F3NO7 and a molecular weight of 465.38 g/mol . This compound is built on a 4H-chromen-4-one (chromone) scaffold , a privileged structure in medicinal chemistry known for its diverse biological activities . The specific substitution pattern on this scaffold is critical to its research value. It features a trifluoromethyl group at the 2-position of the chromone ring, a modification often employed in drug discovery to enhance metabolic stability and modulate lipophilicity . Furthermore, the molecule contains a dimethylcarbamoyloxy group at the 7-position and a benzoate ester linked via an ether at the 3-position, contributing to its specific physicochemical and interaction properties. Chromone derivatives like this one are of significant interest in pharmacological research, particularly in oncology. Compounds based on the N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide core have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines . Research on closely related analogues has shown that the presence of the trifluoromethyl group on the chromone ring and specific substituents on the benzamide side chain can significantly enhance cytotoxic effects . These compounds are therefore valuable as tool compounds for investigating novel anticancer therapies , with specific interest in studying their effects on cell lines such as human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) . The compound is offered with a purity of 90% or greater and is available in a range of quantities to suit your research needs, from 1mg to 100mg . This product is intended for research and development purposes only and is not for drug, food, or household use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO7/c1-4-30-20(28)12-5-7-13(8-6-12)31-18-17(27)15-10-9-14(32-21(29)26(2)3)11-16(15)33-19(18)22(23,24)25/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFOQFXBEZKXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Attachment of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced through a carbamoylation reaction using dimethylcarbamoyl chloride in the presence of a base, such as triethylamine.

    Formation of the Ethyl Benzoate Moiety: The final step involves the esterification of the chromen-4-one derivative with ethyl 4-hydroxybenzoate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Substituted chromen-4-one derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with chromenone structures, like ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that derivatives of chromenone effectively inhibit the growth of breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties
Another promising application is in the realm of anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions like arthritis and other inflammatory diseases. Research has indicated that similar compounds can reduce pro-inflammatory cytokine levels, thereby alleviating symptoms associated with chronic inflammation .

Antimicrobial Activity
this compound has also shown efficacy against various microbial strains. Its structural components may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .

Agrochemicals

Pesticide Development
In agricultural applications, compounds similar to this compound are being explored as potential pesticides. Their ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions with reduced environmental impact compared to conventional pesticides. Field trials have indicated promising results in controlling pest populations while maintaining crop yield .

Material Science

Polymer Additives
The incorporation of this compound into polymer matrices is being investigated for enhancing material properties. Its unique chemical structure can improve thermal stability and UV resistance in polymers, making it suitable for applications in coatings and packaging materials .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Induces apoptosis in breast cancer cells
Anti-inflammatory Reduces pro-inflammatory cytokines
Antimicrobial Effective against resistant microbial strains
Pesticide Development Promising results in pest control trials
Polymer AdditivesEnhances thermal stability and UV resistance

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing their normal function. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analog: 6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE

This analog shares the 4H-chromen core and trifluoromethyl group at position 2 but differs in substituents at positions 3 and 7:

  • Position 3: Phenoxy (-O-C₆H₅) group instead of ethoxy benzoate.
  • Position 7: 4-Bromophenoxy acetate (-O-CO-O-C₆H₄-Br) instead of dimethylcarbamoyloxy.

Structural and Functional Differences:

Feature Target Compound Analog
Position 3 Substituent Ethyl 4-oxybenzoate (ester-linked benzoate) Phenoxy group (simple ether)
Position 7 Substituent Dimethylcarbamoyloxy (carbamate) 4-Bromophenoxy acetate (ester with bromine)
Molecular Formula Not explicitly provided in sources C₂₆H₁₈BrF₃O₆
Molecular Weight Not explicitly provided in sources 563.32 g/mol
Key Functional Groups Trifluoromethyl, carbamate, benzoate ester Trifluoromethyl, bromophenoxy, acetate ester

Implications of Substituent Differences:

The ethoxy benzoate at position 3 may increase lipophilicity compared to the phenoxy group, affecting membrane permeability.

Solid-State Properties: The bulky ethoxy benzoate in the target compound may lead to distinct crystal packing compared to the analog’s simpler phenoxy group. Tools like SHELXL and Mercury could quantify these differences.

Research Findings and Discussion

Theoretical Insights:

  • Carbamate vs. Ester Stability : Carbamates generally exhibit slower hydrolysis rates than esters, suggesting the target compound may have a longer half-life in biological systems.
  • Halogen Effects : The bromine in the analog could facilitate heavy-atom derivatization for X-ray crystallography, a technique refined by SHELX programs .
  • Lipophilicity: The ethoxy benzoate in the target compound likely increases logP compared to the analog’s phenoxy group, impacting solubility and bioavailability.

Experimental Considerations:

  • Structural data for such compounds can be determined via X-ray crystallography using SHELXL and visualized with Mercury .
  • Comparative studies on hydrolysis rates, crystallographic packing, and bioactivity are needed to validate theoretical predictions.

Biological Activity

Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a coumarin moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a dimethylcarbamoyl group enhances its pharmacological profile.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study evaluated the antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed:

  • Tumor Cell Viability : The compound led to a 100% decrease in tumor cell viability compared to control groups.
  • Mechanism of Action : The compound induced apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2) in treated tissues .

Antioxidant Activity

The compound also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress associated with cancer progression. The total antioxidant capacity was significantly enhanced in liver and kidney tissues following treatment, indicating a protective effect against cellular damage .

Case Studies and Experimental Results

  • Molecular Docking Studies : Molecular docking analyses revealed favorable interactions between the compound and the breast cancer receptor 3HB5-oxidoreductase, suggesting a potential mechanism for its antitumor effects .
  • Histopathological Examination : Histological analysis of liver and kidney tissues post-treatment showed no significant pathological alterations, indicating that the compound does not exert toxic effects on vital organs .
  • Biochemical Assays : Serum biochemical parameters (e.g., alanine transaminase, aspartate transaminase, creatinine levels) were within normal ranges after treatment, further confirming the safety profile of the compound .

Summary of Findings

Parameter Control Group Treated Group
Tumor Cell Viability (%)1000
Bcl-2 LevelsHighLow
Bax LevelsLowHigh
Total Antioxidant CapacityLowHigh
Liver Function (ALT/AST levels)ElevatedNormal

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :

  • Avoid skin/eye contact and inhalation of vapors by using nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators in poorly ventilated areas .
  • Store in tightly sealed containers in dry, well-ventilated spaces to prevent electrostatic accumulation and degradation .
  • Implement eyewash stations and safety showers near workstations for emergency response .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for structurally similar chromenone derivatives (e.g., mean C–C bond length precision: 0.003 Å; R factor: 0.043) .
  • Validate purity via high-resolution mass spectrometry (HRMS) and NMR (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR for functional group analysis) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :

  • Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent hydrolysis of the ester and carbamate groups .
  • Monitor for moisture ingress using Karl Fischer titration if long-term stability is critical .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s photostability under varying environmental conditions?

  • Methodological Answer :

  • Adopt a split-plot factorial design (e.g., light intensity, pH, temperature as factors) with randomized blocks to minimize confounding variables .
  • Use HPLC-PDA to quantify degradation products and LC-MS/MS to identify photolytic byproducts (e.g., trifluoromethyl radical intermediates) .

Q. What analytical strategies resolve contradictions in reported solubility data across studies?

  • Methodological Answer :

  • Perform systematic solubility profiling in 12 solvents (e.g., DMSO, ethanol, hexane) using the shake-flask method at 25°C, validated by UV-Vis spectroscopy .
  • Apply Principal Component Analysis (PCA) to correlate solvent polarity indices with experimental solubility, addressing outliers through controlled humidity/temperature replication .

Q. How can the environmental fate of this compound be evaluated to predict ecological risks?

  • Methodological Answer :

  • Conduct OECD 301F biodegradation tests to measure half-life in aquatic systems, complemented by QSAR modeling to estimate bioaccumulation potential .
  • Use soil column chromatography to assess adsorption coefficients (KocK_{oc}) and microcosm studies to track metabolite formation (e.g., benzoic acid derivatives) .

Q. What synthetic routes optimize yield while minimizing hazardous byproducts?

  • Methodological Answer :

  • Employ microwave-assisted synthesis for the chromenone core to reduce reaction time (30 min vs. 6 hours conventional) and improve regioselectivity .
  • Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) during esterification, monitored by in-line FTIR for real-time kinetics .

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